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Compound of Interest

Compound Name: 6-bromo-N-methyl-2-naphthamide

Cat. No.: B1291326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the chemical compound 6-Bromo-

N-methyl-2-naphthalenecarboxamide, identified by the CAS number 426219-35-4. This

molecule is a key intermediate in the synthesis of Orteronel (TAK-700), a non-steroidal

androgen biosynthesis inhibitor that has been investigated for the treatment of prostate cancer.

Orteronel selectively inhibits the 17,20-lyase activity of the enzyme CYP17A1, which is crucial

for the production of androgens in testicular, adrenal, and prostatic tumor tissues.[1]

Understanding the properties and synthesis of 6-Bromo-N-methyl-2-naphthalenecarboxamide

is therefore critical for researchers involved in the development of related oncological

therapeutics.

Chemical Structure and Properties
The structural and physicochemical properties of 6-Bromo-N-methyl-2-

naphthalenecarboxamide are summarized in the tables below.

Table 1: Chemical Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1291326?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Orteronel
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

CAS Number 426219-35-4

IUPAC Name 6-bromo-N-methylnaphthalene-2-carboxamide

Molecular Formula C₁₂H₁₀BrNO

Canonical SMILES CNC(=O)C1=CC=C2C=C(Br)C=CC2=C1

InChI Key HPUCFMPIKISIIO-UHFFFAOYSA-N

Table 2: Physicochemical Properties
Property Value

Molecular Weight 264.12 g/mol

Appearance White to off-white solid

Melting Point Not reported

Boiling Point Not reported

Solubility
Soluble in organic solvents such as DMSO and

DMF

LogP (Predicted) 3.5

Synthesis
The synthesis of 6-Bromo-N-methyl-2-naphthalenecarboxamide is a multi-step process that

begins with the bromination of a suitable naphthalene precursor to form 6-bromo-2-naphthoic

acid. This carboxylic acid is then activated and coupled with methylamine to yield the final

amide product.

Synthesis of 6-bromo-2-naphthoic acid
Several patented methods describe the synthesis of the key precursor, 6-bromo-2-naphthoic

acid. One common approach involves the bromination of 2-naphthoic acid or a derivative

thereof.
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Amidation of 6-bromo-2-naphthoic acid
The final step in the synthesis is the formation of the amide bond between 6-bromo-2-

naphthoic acid and methylamine. This is a standard peptide coupling reaction and can be

achieved using various coupling agents.

Experimental Protocol: Representative Amide Coupling
Materials:

6-bromo-2-naphthoic acid (1.0 eq)

Methylamine (as a solution in THF or as a hydrochloride salt) (1.2 eq)

A peptide coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq)

A non-nucleophilic base (e.g., DIPEA or NMM) (3.0 eq)

Anhydrous polar aprotic solvent (e.g., DMF or DCM)

Procedure:

Dissolve 6-bromo-2-naphthoic acid in the anhydrous solvent in a round-bottom flask under

an inert atmosphere.

Add the coupling agent and the base to the solution and stir for 15-30 minutes at room

temperature to activate the carboxylic acid.

Cool the reaction mixture to 0°C in an ice bath.

Slowly add the methylamine solution or the methylamine hydrochloride salt to the reaction

mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-N-

methyl-2-naphthalenecarboxamide.

Precursor Synthesis

Amidation

2-Naphthoic Acid Derivative Bromination 6-bromo-2-naphthoic acid

Amide Coupling
(e.g., HATU, DIPEA)Methylamine 6-Bromo-N-methyl-2-

naphthalenecarboxamide

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Bromo-N-methyl-2-naphthalenecarboxamide.

Role in the Synthesis of Orteronel (TAK-700)
6-Bromo-N-methyl-2-naphthalenecarboxamide serves as a crucial building block in the multi-

step synthesis of Orteronel. The bromo-substituted naphthalene core provides the necessary

scaffold for the subsequent introduction of the imidazole-containing side chain, which is

essential for the biological activity of Orteronel.

Mechanism of Action of Orteronel
Orteronel is a selective inhibitor of the 17,20-lyase activity of CYP17A1, an enzyme critical in

the androgen biosynthesis pathway. By inhibiting this enzyme, Orteronel effectively blocks the

production of androgens like testosterone, which are known to drive the growth of prostate

cancer.
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Caption: Simplified signaling pathway of Orteronel's mechanism of action.

Spectroscopic Data
While specific, experimentally obtained spectra for 6-Bromo-N-methyl-2-

naphthalenecarboxamide are not readily available in the public domain, the following table

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1291326?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


outlines the expected spectroscopic characteristics based on its chemical structure and data

from analogous compounds.

Table 3: Expected Spectroscopic Data
Technique Expected Features

¹H NMR

Aromatic protons (naphthalene ring): ~ δ 7.5-8.5

ppm (multiplets)N-methyl protons: ~ δ 2.9-3.1

ppm (singlet or doublet if coupled to NH)Amide

proton (NH): ~ δ 8.0-9.0 ppm (broad singlet)

¹³C NMR

Aromatic carbons: ~ δ 120-140 ppmCarbonyl

carbon (C=O): ~ δ 165-170 ppmN-methyl

carbon: ~ δ 26-28 ppm

IR (Infrared Spectroscopy)

N-H stretch (amide): ~ 3300 cm⁻¹ (sharp)C=O

stretch (amide): ~ 1640 cm⁻¹ (strong)Aromatic

C-H stretch: ~ 3050 cm⁻¹Aromatic C=C stretch:

~ 1600, 1500 cm⁻¹

Mass Spectrometry (MS)
[M]+ and [M+2]+ isotopic pattern characteristic

of a monobrominated compound in a ~1:1 ratio.

Safety and Handling
Detailed toxicological data for 6-Bromo-N-methyl-2-naphthalenecarboxamide is not available.

As with all laboratory chemicals, it should be handled with appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted

in a well-ventilated fume hood.

Conclusion
6-Bromo-N-methyl-2-naphthalenecarboxamide is a valuable synthetic intermediate, primarily

recognized for its role in the synthesis of the CYP17A1 inhibitor, Orteronel. This guide has

provided an overview of its chemical properties, a plausible synthetic route, and its significance

in the context of drug development. The provided data and protocols are intended to support

researchers in their efforts to synthesize and utilize this and related compounds in the pursuit of

novel therapeutics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1291326?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Orteronel
https://www.benchchem.com/product/b1291326#cas-426219-35-4-chemical-structure-and-properties
https://www.benchchem.com/product/b1291326#cas-426219-35-4-chemical-structure-and-properties
https://www.benchchem.com/product/b1291326#cas-426219-35-4-chemical-structure-and-properties
https://www.benchchem.com/product/b1291326#cas-426219-35-4-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1291326?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

